Increased Lipophilicity (LogP) Due to Chlorine Substitution
5-Chloro-2-fluoro-4-methoxyphenol exhibits a calculated LogP of 2.40, which is substantially higher than the 1.65 LogP of the non-chlorinated analog 2-fluoro-4-methoxyphenol [1]. This 0.75 unit increase in LogP is directly attributable to the chlorine substitution at the 5-position and is a quantifiable differentiation in lipophilicity.
| Evidence Dimension | Calculated LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 2.40 |
| Comparator Or Baseline | 2-Fluoro-4-methoxyphenol (CAS 167683-93-4) LogP = 1.65 |
| Quantified Difference | +0.75 LogP units (≈5.6× higher octanol preference) |
| Conditions | Calculated LogP using Advanced Chemistry Development (ACD/Labs) Software V11.02 |
Why This Matters
Higher lipophilicity predicts enhanced membrane permeability and potential for improved cellular uptake, a key parameter for medicinal chemistry optimization and procurement of lead-like building blocks.
- [1] ChemBase. (n.d.). 2-fluoro-4-methoxyphenol. [Computed Properties]. View Source
